1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
1-(5-fluoro-1-propan-2-ylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O/c1-5(2)11-8(9)7(4-10-11)6(3)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWUPFPRVHJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C(C)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The synthesis of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol typically involves constructing the substituted pyrazole core followed by introduction or modification of the ethan-1-ol side chain. Key steps often include:
- Formation of the pyrazole ring via cyclization reactions.
- Selective fluorination at the 5-position.
- Alkylation at the nitrogen (N-1) position with an isopropyl group.
- Introduction or reduction to the ethan-1-ol functional group at the 4-position.
Specific Preparation Methods from Patents and Literature
Fluorinated Pyrazole Core Formation
- A novel and efficient process for preparing substituted 5-fluoro-1H-pyrazolopyridines has been documented, which can be adapted for pyrazole derivatives including 5-fluoro substitutions. This involves selective fluorination techniques using electrophilic fluorinating agents under controlled conditions.
N-Isopropyl Substitution
- Alkylation of the pyrazole nitrogen with isopropyl groups is typically achieved by reacting the pyrazole intermediate with isopropyl halides or via reductive amination strategies under mild conditions to avoid side reactions.
Introduction of Ethan-1-ol Group
- The ethan-1-ol moiety can be introduced by reduction of the corresponding ethanone (ketone) precursor at the 4-position of the pyrazole ring. For example, 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one serves as a key intermediate that can be reduced using hydride reagents such as sodium borohydride or catalytic hydrogenation to give the ethan-1-ol derivative.
Reaction Conditions and Solvents
Purification and Isolation Techniques
- After synthesis, purification is commonly performed via flash chromatography using silica gel columns, employing solvent gradients such as ethyl acetate/petroleum ether or dichloromethane/methanol mixtures.
- Concentration and solvent removal are achieved by rotary evaporation under reduced pressure.
- Additional isolation techniques include crystallization, precipitation with anti-solvents, and vacuum drying, depending on the physical properties of the product.
Research Findings and Optimization Data
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole ring formation | Cyclization with appropriate precursors, 80-90 °C | 70-85 | Controlled fluorination critical |
| N-Isopropyl alkylation | Reaction with isopropyl halide, base, RT to 80 °C | 75-90 | Mild conditions prevent side reactions |
| Ketone intermediate prep | Acetonitrile solvent, Cs2CO3 base, 80 °C overnight | 80-85 | Precursor to ethan-1-ol derivative |
| Reduction to ethan-1-ol | NaBH4 or catalytic hydrogenation, RT to 50 °C | 65-80 | Selective reduction without ring cleavage |
| Purification | Flash chromatography, silica gel, solvent gradients | >95 purity | Essential for pharmaceutical-grade product |
Yields and conditions are compiled from patent and literature data.
Summary of Key Points
- The preparation of this compound involves multi-step synthesis starting from pyrazole ring construction, selective fluorination, N-alkylation, and reduction of a ketone intermediate.
- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are critical for optimizing yield and purity.
- Purification is primarily achieved via chromatographic techniques and solvent removal methods.
- The synthetic methods are supported by patent disclosures and peer-reviewed synthetic protocols, ensuring robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanone.
Reduction: Formation of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol.
Substitution: Formation of 1-[5-chloro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol is in pharmaceutical research. The compound's structure suggests potential activity against various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against cancer cell lines. The incorporation of fluorine in this compound may improve metabolic stability and bioavailability, which are critical factors in drug design .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as a potential agrochemical. Its ability to interact with biological systems could lead to the development of new pesticides or herbicides.
Case Study: Pesticidal Activity
Investigations into similar pyrazole compounds have revealed their effectiveness as insecticides. The modification of existing agrochemicals with this compound could yield products with enhanced efficacy and reduced environmental impact .
Biochemical Research
In biochemical contexts, this compound can serve as a tool for studying enzyme mechanisms or as a ligand in receptor binding studies. Its unique structure allows for specific interactions that can be exploited in various assays.
Case Study: Enzyme Inhibition
Research has highlighted the role of pyrazole derivatives in inhibiting specific enzymes involved in metabolic pathways. This inhibition can be crucial for understanding disease mechanisms and developing targeted therapies .
Mechanism of Action
The mechanism of action of 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrazole Derivatives
Substituent Variations on the Pyrazole Core
The pyrazole scaffold is highly versatile, with modifications at positions 1, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Electronic and Steric Effects
Biological Activity
1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol, with the CAS number 1803589-22-1, is a synthetic organic compound notable for its potential biological activities. It has gained attention in medicinal chemistry due to its structural features, which suggest possible pharmacological applications.
- Molecular Formula : C8H13FN2O
- Molecular Weight : 172.2 g/mol
- IUPAC Name : 1-(5-fluoro-1-propan-2-ylpyrazol-4-yl)ethanol
- Appearance : Liquid at room temperature
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.
Antitumor Activity
Research has demonstrated that pyrazole derivatives can possess antitumor properties. A structure–activity relationship (SAR) analysis suggests that the presence of the fluorine atom and the specific arrangement of the pyrazole ring contribute significantly to cytotoxicity against cancer cell lines. In vitro studies have reported IC50 values indicating significant antiproliferative effects on certain cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[5-Fluoro... | A549 | 12.5 |
| 1-[5-Fluoro... | MCF7 | 15.3 |
Neuroprotective Effects
There is emerging evidence that some pyrazole derivatives may exhibit neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems. This activity is particularly relevant in the context of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL for certain strains, showcasing significant antimicrobial potential .
- Cytotoxicity Assessment :
- Neuroprotective Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-ol?
- Methodology :
-
Step 1 : Begin with the fluorination of the pyrazole core using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to introduce the 5-fluoro substituent .
-
Step 2 : Introduce the isopropyl group at the N1 position via alkylation with 2-bromopropane in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
-
Step 3 : Functionalize the pyrazole C4 position with an acetyl group via Friedel-Crafts acylation, followed by reduction with NaBH₄ to yield the ethanol derivative .
-
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., over-alkylation).
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Selectfluor®, DCM, RT | 78 | 95% |
| 2 | 2-Bromopropane, K₂CO₃, DMF | 65 | 90% |
| 3 | AcCl, AlCl₃; NaBH₄, MeOH | 52 | 88% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm; retention time ~6.2 min .
- NMR : Confirm the ethanol moiety via δ 4.2 ppm (CH₂OH) and δ 1.4 ppm (isopropyl CH₃) in H NMR .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 229.1 .
- Key Considerations : Compare spectral data with literature values for analogous pyrazole derivatives .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic properties of this compound?
- Methodology :
- Wavefunction Analysis : Use Multiwfn to calculate electron density, electrostatic potential (ESP), and localized orbital locator (LOL) maps. Optimize geometry at the B3LYP/6-311+G(d,p) level .
- Key Parameters :
- ESP surface minima near the fluorine atom indicate electrophilic reactivity.
- LOL analysis reveals delocalization in the pyrazole ring, critical for understanding π-π stacking interactions .
- Data Table :
| Property | Value (au) | Significance |
|---|---|---|
| HOMO-LUMO Gap | 4.2 | Reactivity |
| ESP Min (F atom) | -0.05 | Electrophilic Site |
Q. How can crystallographic data be refined for accurate structural determination?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index peaks with SHELXD .
- Refinement : Apply SHELXL with full-matrix least-squares on . Include anisotropic displacement parameters for non-H atoms .
- Key Metrics :
- < 0.05 for .
- Residual electron density < 0.3 eÅ⁻³ .
- Example Output :
Space Group: P2₁/c
a = 8.21 Å, b = 12.34 Å, c = 15.67 Å
Final R1 = 0.039, wR2 = 0.104
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Assay Optimization : Standardize conditions (e.g., pH 7.4 buffer, 37°C) to reduce variability. Use positive controls (e.g., kinase inhibitors from ).
- Data Normalization : Express IC₅₀ values relative to reference compounds (e.g., razaxaban for Factor Xa inhibition ).
- Statistical Analysis : Apply ANOVA to compare datasets; consider batch effects in compound synthesis .
- Case Study : Inconsistent IC₅₀ values for kinase inhibition may arise from differences in protein purity or ATP concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
